(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 2035019-49-7
VCID: VC6553707
InChI: InChI=1S/C18H15N3O4S/c22-16(4-2-12-1-3-14-15(9-12)25-11-24-14)19-6-7-21-10-20-13-5-8-26-17(13)18(21)23/h1-5,8-10H,6-7,11H2,(H,19,22)/b4-2+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=NC4=C(C3=O)SC=C4
Molecular Formula: C18H15N3O4S
Molecular Weight: 369.4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide

CAS No.: 2035019-49-7

Cat. No.: VC6553707

Molecular Formula: C18H15N3O4S

Molecular Weight: 369.4

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide - 2035019-49-7

Specification

CAS No. 2035019-49-7
Molecular Formula C18H15N3O4S
Molecular Weight 369.4
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C18H15N3O4S/c22-16(4-2-12-1-3-14-15(9-12)25-11-24-14)19-6-7-21-10-20-13-5-8-26-17(13)18(21)23/h1-5,8-10H,6-7,11H2,(H,19,22)/b4-2+
Standard InChI Key NUKMWTGPWNOOJY-DUXPYHPUSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=NC4=C(C3=O)SC=C4

Introduction

(E)-3-(benzo[d] dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its structure combines a benzo[d] dioxole moiety with a thieno[3,2-d]pyrimidine scaffold, which are both recognized for their pharmacological relevance. This article explores the compound's structure, synthesis, and potential applications based on available research.

Structural Overview

The compound features the following key structural elements:

  • Benzo[d]13dioxole Group: Known for its bioactive properties and presence in natural products like safrole.

  • Thieno[3,2-d]pyrimidine Core: A heterocyclic system often associated with anti-inflammatory and anticancer activities.

  • Acrylamide Linkage: Frequently used in drug design for its ability to interact with biological targets via covalent bonding.

The (E)-configuration of the acrylamide ensures rigidity in the molecule, which may enhance its binding specificity to biological receptors.

Potential Biological Activities

Compounds containing benzo[d] dioxole and thieno[3,2-d]pyrimidine moieties have been reported to exhibit diverse biological activities:

ActivityMechanism/Target
Anti-inflammatoryInhibition of enzymes like 5-lipoxygenase (5-LOX), reducing inflammatory mediators .
AnticancerInteraction with DNA or inhibition of kinases involved in cell proliferation .
AntibacterialDisruption of bacterial cell wall synthesis or enzyme inhibition .

The acrylamide group may further enhance activity by forming covalent bonds with specific amino acid residues in target enzymes.

Analytical Characterization

To confirm the structure and purity of similar compounds:

  • Nuclear Magnetic Resonance (NMR): Provides insights into proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups like amides and aromatic systems.

  • X-ray Crystallography: Determines the precise 3D arrangement of atoms.

Research Findings and Applications

Preliminary studies on related compounds suggest potential therapeutic applications:

  • Anti-inflammatory Potential: Molecular docking studies indicate strong binding to inflammatory mediators like COX-2 and 5-LOX enzymes .

  • Anticancer Research: The thieno-pyrimidine scaffold has shown promise in inhibiting tumor growth in preclinical models .

  • Antibacterial Activity: The benzo[d] dioxole unit contributes to antibacterial properties by targeting bacterial enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator